tert-Butyl 2-bromo-6-chlorobenzylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2-bromo-6-chlorophenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO2/c1-12(2,3)17-11(16)15-7-8-9(13)5-4-6-10(8)14/h4-6H,7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHRVGFBDKNMCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC=C1Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthesis and Methodological Advancements for Tert Butyl 2 Bromo 6 Chlorobenzylcarbamate
Retrosynthetic Analysis of the Target Compound
The most logical primary disconnection is at the carbamate (B1207046) C-N bond. This bond is readily formed by the reaction of a benzylamine (B48309) with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This retrosynthetic step simplifies the target molecule to the key intermediate, 2-bromo-6-chlorobenzylamine.
Further disconnection of the benzylamine C-N bond is less favorable as a primary strategy due to the harsh conditions often required for direct amination. Instead, a more common and reliable approach involves the functional group interconversion of a more accessible precursor, such as a benzyl (B1604629) halide or a benzaldehyde.
The synthesis of the 2-bromo-6-chloro-substituted aromatic ring is a critical challenge. The retrosynthetic disconnection of the C-Br and C-Cl bonds from the aromatic ring leads back to a simpler toluene (B28343) derivative. The regioselective introduction of both a bromine and a chlorine atom at the 2 and 6 positions requires careful consideration of directing group effects and the choice of halogenating agents. nih.govcecri.res.inrsc.org
One plausible strategy involves the initial bromination of a suitable toluene derivative, followed by chlorination. The methyl group of toluene is an ortho-, para-director. Therefore, direct halogenation of toluene would lead to a mixture of isomers. A more controlled approach might involve the use of a blocking group or a pre-functionalized starting material to achieve the desired 2,6-disubstitution pattern. For instance, starting with o-chlorotoluene, subsequent bromination would be directed to the positions ortho and para to the methyl group, and meta to the chloro group. This could potentially lead to the desired 2-bromo-6-chlorotoluene (B1265782), although regioselectivity might still be a challenge. synquestlabs.comuni.lunih.gov
An alternative strategy could involve the use of copper-catalyzed halogenation methods, which can offer high regioselectivity under specific conditions. rsc.orgbeilstein-journals.org
Precursor Synthesis and Functionalization Pathways
The synthesis of the key precursors, namely the substituted benzyl amine intermediate and its subsequent Boc protection, forms the core of the synthetic route.
A practical route to 2-bromo-6-chlorobenzylamine starts from the commercially available 2-bromo-6-chlorotoluene. synquestlabs.comuni.lunih.gov This precursor can be converted to the corresponding benzyl bromide via free-radical bromination, for instance using N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting 2-bromo-6-chlorobenzyl bromide can then be converted to the desired benzylamine.
A common method for this transformation is the Gabriel synthesis, which involves the reaction of the benzyl bromide with potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis of the resulting phthalimide. This method avoids the over-alkylation issues often encountered with direct amination using ammonia (B1221849).
Alternatively, the benzyl bromide can be converted to the corresponding azide, followed by reduction to the amine. This is another effective method to avoid polyalkylation.
A more direct route involves the oxidation of 2-bromo-6-chlorotoluene to 2-bromo-6-chlorobenzaldehyde. uni.luchemspider.com This aldehyde can then be subjected to reductive amination. This one-pot reaction typically involves treating the aldehyde with an amine source, such as ammonia or an ammonium (B1175870) salt, in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. This method is often preferred for its operational simplicity and high yields.
A patent describes the preparation of 2-bromo-6-fluorobenzaldehyde (B104081) from 2-bromo-6-fluorotoluene (B73676) via bromination followed by Kornblum oxidation, a process that could potentially be adapted for the chloro-analogue. google.com
Table 1: Synthesis of Key Precursors
| Precursor | Starting Material | Reagents and Conditions | Yield |
|---|---|---|---|
| 2-Bromo-6-chlorobenzyl bromide | 2-Bromo-6-chlorotoluene | N-Bromosuccinimide (NBS), AIBN, CCl₄, reflux | Varies |
| 2-Bromo-6-chlorobenzaldehyde | 2-Bromo-6-chlorotoluene | 1. NBS, AIBN, CCl₄, reflux; 2. Hexamethylenetetramine, H₂O/CHCl₃ | Varies |
| 2-Bromo-6-chlorobenzylamine | 2-Bromo-6-chlorobenzyl bromide | 1. Potassium phthalimide, DMF; 2. Hydrazine hydrate | Good |
| 2-Bromo-6-chlorobenzylamine | 2-Bromo-6-chlorobenzaldehyde | NH₃, H₂, Raney Nickel | Good |
The final step in the synthesis is the protection of the 2-bromo-6-chlorobenzylamine with a tert-butoxycarbonyl (Boc) group. This is a well-established and widely used transformation in organic synthesis. organic-chemistry.org The reaction is typically carried out by treating the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. mdpi.com
The choice of base and solvent can be optimized to ensure high yields and purity. Common bases include triethylamine (B128534) (Et₃N), diisopropylethylamine (DIPEA), or sodium bicarbonate (NaHCO₃). The reaction is often performed in aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile. The reaction is generally clean and proceeds at room temperature, making it a highly efficient process. nih.gov
Optimization of Reaction Conditions and Yield for Industrial and Laboratory Scale
The transition from a laboratory-scale synthesis to an industrial-scale process requires careful optimization of reaction conditions to maximize yield, minimize costs, and ensure safety and environmental sustainability.
For the reductive amination step, optimizing the pressure of hydrogen gas, the catalyst loading (e.g., Raney Nickel or Palladium on carbon), and the reaction temperature can significantly impact the yield and reaction time.
For the Boc protection step, several factors can be fine-tuned for large-scale production. While Boc₂O is the most common reagent, its cost can be a factor on an industrial scale. Alternative, more atom-economical methods for Boc protection might be explored. The choice of base is also critical; inexpensive and easily removable bases like sodium bicarbonate are often preferred over tertiary amines.
Solvent selection is another key consideration. For industrial applications, the use of greener solvents with lower toxicity and easier recycling is encouraged. The concentration of the reaction mixture can also be optimized to improve throughput and reduce solvent waste.
Furthermore, for large-scale synthesis, a one-pot procedure combining the reductive amination and the Boc protection without isolating the intermediate benzylamine could be highly advantageous, reducing operational steps and solvent usage.
Table 2: Optimization of Boc Protection of Benzylamines
| Parameter | Laboratory Scale | Industrial Scale | Considerations |
|---|---|---|---|
| Boc Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Di-tert-butyl dicarbonate (Boc₂O) or alternative reagents | Cost, atom economy, and ease of handling are critical for industrial scale. |
| Base | Triethylamine, DIPEA | Sodium bicarbonate, Potassium carbonate | Cost, ease of removal, and environmental impact are key factors. |
| Solvent | Dichloromethane, THF, Acetonitrile | Toluene, Ethyl acetate, or greener solvent alternatives | Solvent recovery and recycling are important for industrial processes. |
| Temperature | Room Temperature | Optimized for reaction kinetics and energy consumption | Higher temperatures may increase reaction rate but can also lead to side products. |
| Work-up | Aqueous wash and column chromatography | Crystallization or extraction to minimize waste | Purification methods must be scalable and cost-effective. |
Green Chemistry Principles in the Synthesis of Halogenated Carbamates
The application of green chemistry principles to the synthesis of halogenated carbamates like tert-Butyl 2-bromo-6-chlorobenzylcarbamate is crucial for minimizing the environmental impact of chemical manufacturing. Traditional methods for carbamate synthesis often involve hazardous reagents such as phosgene (B1210022) and its derivatives, which are highly toxic and corrosive. psu.eduorgsyn.org Modern approaches seek to replace these dangerous materials with more benign alternatives, reduce waste, and improve energy efficiency.
One of the most promising green strategies for carbamate synthesis is the utilization of carbon dioxide (CO₂) as a C1 source. psu.edursc.org CO₂ is an abundant, non-toxic, and inexpensive feedstock, and its use in chemical synthesis contributes to carbon capture and utilization efforts. psu.edunih.gov The direct reaction of amines with CO₂ and an alcohol can produce carbamates, often facilitated by a catalyst. psu.edursc.org
Recent research has explored various catalytic systems to promote the synthesis of carbamates from CO₂, amines, and alcohols under milder conditions. psu.edunih.gov These include both metal-based catalysts and organocatalysts. For instance, basic catalysts have been shown to effectively convert aliphatic amines to the corresponding carbamates with good yields. psu.edursc.org Furthermore, the development of visible-light-promoted synthesis of organic carbamates from carbon dioxide under catalyst- and additive-free conditions represents a significant advancement in green carbamate production. rsc.org
Another key aspect of greening the synthesis of halogenated carbamates is the choice of solvent. Many conventional organic solvents are volatile, flammable, and toxic. The use of greener solvents, such as glycerol (B35011), or even performing reactions under solvent-free conditions, can significantly reduce the environmental impact. rsc.org For example, a catalyst-free and efficient protocol for the chemoselective N-Boc protection of amines has been developed using glycerol as a recyclable solvent at room temperature. rsc.org
The following interactive data tables summarize key findings from recent studies on the green synthesis of carbamates, highlighting different catalytic systems and reaction conditions that align with the principles of green chemistry.
Table 1: Catalytic Systems for Green Carbamate Synthesis
| Catalyst System | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cesium Carbonate | n-Butylamine, Methanol, CO₂ | Methanol | 150 | 85 | psu.edu |
| Titanium(IV) n-butoxide | Aniline, CO₂ | n-Butanol | 100 | 99 | nih.gov |
| Graphene Oxide-Zinc Composite | Various amines, CO₂, Alkyl Halides | N/A | 60 | 85-95 | nih.gov |
| Bifunctional Organocatalyst | Unsaturated basic amine, CO₂ | Toluene | 25 | >90 | nih.gov |
| None (Visible Light) | α-Aryldiazoesters, Amines, CO₂ | Dichloromethane | Room Temp | 70-90 | rsc.org |
| Cu@Salicylaldehyde-modified-chitosan | Salicylaldehyde, DMF, TBHP | DMF | 80 | 70 | nih.gov |
Table 2: Influence of Reaction Conditions on Green Carbamate Synthesis
| Parameter Varied | Conditions | Effect on Yield/Selectivity | Reference |
| Temperature | 120°C vs. 150°C vs. 180°C (Cesium Carbonate catalyst) | Yield increases up to 150°C, then decreases | psu.edu |
| CO₂ Pressure | 1 MPa vs. 2.5 MPa vs. 5 MPa | Higher pressure generally improves yield | nih.gov |
| Solvent | Dichloromethane vs. Toluene vs. Glycerol | Glycerol allows for catalyst-free N-Boc protection | rsc.org |
| Catalyst Loading | 0.05g vs. 0.1g vs. 0.2g (Cesium Carbonate) | 0.1g found to be optimal for good yields | psu.edu |
| Base | DBU vs. Triethylamine vs. No Base | DBU facilitates reaction of amines with CO₂ | acs.org |
These advancements in catalytic systems and the optimization of reaction conditions pave the way for more sustainable and environmentally friendly methods for the production of this compound and other valuable halogenated carbamates. The ongoing development of novel catalysts and the increasing use of renewable feedstocks like CO₂ are key to reducing the chemical industry's environmental footprint.
Chemical Reactivity and Mechanistic Investigations of Tert Butyl 2 Bromo 6 Chlorobenzylcarbamate
Reactivity of the Aromatic Halogen Substituents
The aromatic core of tert-butyl 2-bromo-6-chlorobenzylcarbamate is substituted with both bromine and chlorine atoms. Their reactivity, particularly in metal-catalyzed reactions, is differential, governed by the general trend of C-X bond strength (C-Cl > C-Br) and the propensity for oxidative addition to a metal center (C-Br > C-Cl).
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This selective reactivity allows for the functionalization of the bromine-substituted position while leaving the chlorine atom intact. This is a well-established principle for aryl halides, enabling sequential coupling strategies.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds, is expected to proceed selectively at the C-Br bond. In a typical reaction, this compound would be reacted with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the palladium(0) complex to the C-Br bond, which is kinetically favored over the stronger C-Cl bond.
Buchwald-Hartwig Amination: Similarly, the Buchwald-Hartwig amination, for the formation of carbon-nitrogen bonds, would also exhibit high selectivity for the C-Br bond. The reaction of this compound with an amine in the presence of a suitable palladium catalyst and a strong base would yield the corresponding 2-amino-6-chlorobenzylcarbamate derivative. The choice of ligand for the palladium catalyst is crucial in optimizing the reaction conditions and ensuring high yields.
The following interactive table summarizes representative conditions for these selective cross-coupling reactions based on analogous systems.
| Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Solvent | Expected Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | tert-Butyl 2-aryl-6-chlorobenzylcarbamate |
| Buchwald-Hartwig | Primary Amine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | tert-Butyl 2-(alkyl/arylamino)-6-chlorobenzylcarbamate |
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. The structure of this compound lacks such activating groups. The substituents present (bromo, chloro, and a Boc-protected aminomethyl group) are not sufficiently electron-withdrawing to facilitate a classical SNAr mechanism under standard conditions.
Furthermore, the chlorine atom is sterically hindered by the adjacent bromo and benzylcarbamate groups, which would further disfavor a nucleophilic attack at that position. Consequently, direct displacement of the aromatic chlorine via an SNAr pathway is considered unlikely and would necessitate harsh reaction conditions, likely leading to competing side reactions or decomposition.
Transformations Involving the Benzyl (B1604629) Bromide Moiety
The benzyl bromide functionality is a key site of reactivity in this compound, susceptible to nucleophilic substitution and reduction.
Derivatization via SN2 Reactions at the Benzylic Position
The benzylic carbon is electrophilic and readily undergoes substitution reactions with a wide range of nucleophiles via an S(_N)2 mechanism. This allows for the introduction of diverse functional groups at this position. The reaction proceeds with inversion of configuration if the benzylic carbon were chiral, though in this case, it is prochiral.
Common nucleophiles that can be employed include:
Azides: Sodium azide can be used to introduce an azido group, which can be subsequently reduced to an amine.
Cyanides: Alkali metal cyanides provide a route to introduce a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.
Thiols: Thiolates react to form thioethers.
Alcohols and Phenols: Alkoxides and phenoxides can be used to form ethers.
The table below provides an overview of typical S(_N)2 derivatizations.
| Nucleophile | Reagent | Solvent | Product |
| Azide | NaN₃ | DMF | tert-Butyl 2-azidomethyl-6-chlorobenzylcarbamate |
| Cyanide | KCN | Ethanol/H₂O | tert-Butyl 2-cyanomethyl-6-chlorobenzylcarbamate |
| Thiophenoxide | PhSNa | THF | tert-Butyl 2-(phenylthiomethyl)-6-chlorobenzylcarbamate |
Reductive Dehalogenation Strategies
The benzylic bromine can be selectively removed through reductive dehalogenation, converting the benzyl bromide to a methyl group. This transformation can be achieved using various reducing agents. A common method is catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is generally mild and efficient.
Alternative methods include the use of hydride reagents, such as tributyltin hydride (Bu₃SnH) with a radical initiator like azobisisobutyronitrile (AIBN), or other silane-based reducing agents. These methods offer different chemoselectivity profiles and can be chosen based on the other functional groups present in the molecule.
Cleavage and Derivatization of the tert-Butyl Carbamate (B1207046) (Boc) Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.
The cleavage of the Boc group from this compound is typically accomplished by treatment with a strong acid. The mechanism involves the protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the corresponding primary amine as a salt.
Common reagents and conditions for Boc deprotection are summarized in the following table.
| Reagent | Solvent | Temperature | Product |
| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | 0 °C to room temp. | 2-Bromo-6-chlorobenzylamine trifluoroacetate salt |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Methanol | Room temp. | 2-Bromo-6-chlorobenzylamine hydrochloride salt |
The resulting primary amine can then be derivatized further, for example, through acylation, alkylation, or sulfonylation, to introduce a variety of functional groups. This two-step sequence of Boc deprotection followed by derivatization is a cornerstone of synthetic strategies involving this and related compounds.
Acid-Mediated Deprotection Mechanisms
The removal of the tert-butoxycarbonyl (Boc) protecting group from this compound is typically achieved under acidic conditions. The generally accepted mechanism for this deprotection involves a series of steps initiated by the protonation of the carbamate carbonyl oxygen.
The reaction commences with the protonation of the carbonyl oxygen of the carbamate by an acid (H-A), which enhances the electrophilicity of the carbonyl carbon. This is followed by the cleavage of the tert-butyl-oxygen bond, which is the rate-determining step. This cleavage can proceed through different pathways, largely dependent on the nature of the acidic medium and the substrate. The fragmentation of the protonated carbamate leads to the formation of a carbamic acid intermediate and a stable tert-butyl cation. The carbamic acid is unstable and readily decarboxylates to yield the free amine, 2-bromo-6-chlorobenzylamine, and carbon dioxide. The tert-butyl cation is typically scavenged by a nucleophile present in the reaction mixture or can eliminate a proton to form isobutylene (B52900).
The presence of electron-withdrawing groups, such as the bromine and chlorine atoms on the benzyl ring of this compound, is expected to influence the rate of deprotection. These halogen substituents decrease the electron density on the benzylamine (B48309) nitrogen, which in turn can affect the stability of the protonated intermediate and the transition state of the cleavage step. Generally, electron-withdrawing groups can slow down the rate of acid-mediated deprotection by destabilizing the developing positive charge on the nitrogen atom during the reaction.
| Step | Description | Intermediates/Products |
| 1 | Protonation of the carbamate carbonyl oxygen by an acid. | Protonated carbamate |
| 2 | Cleavage of the tert-butyl-oxygen bond (rate-determining). | Carbamic acid and tert-butyl cation |
| 3 | Decarboxylation of the unstable carbamic acid. | 2-bromo-6-chlorobenzylamine and carbon dioxide |
| 4 | Trapping of the tert-butyl cation. | Isobutylene or other trapped products |
Formation of Substituted Benzylamines and Subsequent Functionalization
The primary product of the deprotection of this compound is 2-bromo-6-chlorobenzylamine. This substituted benzylamine is a versatile intermediate for the synthesis of a variety of more complex molecules due to the presence of three reactive sites: the amino group, the bromo substituent, and the chloro substituent.
The nucleophilic amino group can readily react with a wide range of electrophiles. For instance, it can undergo acylation with acid chlorides or anhydrides to form amides, react with aldehydes and ketones to form imines (which can be subsequently reduced to secondary amines), and participate in alkylation reactions to yield secondary and tertiary amines.
Furthermore, the bromine and chlorine atoms on the aromatic ring can be subjected to various transition-metal-catalyzed cross-coupling reactions. For example, the bromo substituent, being generally more reactive than the chloro substituent in such reactions, can selectively participate in Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of substituents, including alkyl, aryl, alkynyl, and amino groups, at the 2-position of the benzylamine core. The chloro group can also be functionalized, often under more forcing reaction conditions, providing a handle for further molecular elaboration.
The strategic and sequential functionalization of these different reactive sites allows for the construction of a diverse library of compounds derived from 2-bromo-6-chlorobenzylamine.
| Reaction Type | Reagent/Catalyst | Functional Group Introduced |
| Acylation | Acid chloride, Anhydride | Amide |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | Secondary amine |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl group |
| Heck Coupling | Alkene, Pd catalyst | Alkenyl group |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl group |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino group |
Investigations into Reaction Kinetics and Thermodynamics
The rate of acid-mediated deprotection of tert-butyl carbamates is known to be sensitive to the electronic properties of the substituents on the amine. Kinetic studies on the acidolysis of substituted Boc-benzylamines generally show that electron-donating groups on the aromatic ring accelerate the reaction, while electron-withdrawing groups retard it. This is consistent with a mechanism where the stability of a positively charged intermediate or transition state is crucial.
For this compound, the presence of two electron-withdrawing halogen atoms (bromo and chloro) at the ortho positions to the methylene (B1212753) group is expected to significantly decrease the rate of deprotection compared to unsubstituted tert-butyl benzylcarbamate. This effect can be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). For the deprotection reaction, a negative rho (ρ) value is expected, indicating that the reaction is favored by electron-donating groups.
Table of Relative Deprotection Rates for Analogous Substituted Benzylcarbamates (Hypothetical Data Based on General Principles)
| Substituent (Position) | Hammett Constant (σ) | Relative Rate (k/k₀) |
| 4-Methoxy | -0.27 | > 1 |
| 4-Methyl | -0.17 | > 1 |
| H | 0.00 | 1 |
| 4-Chloro | +0.23 | < 1 |
| 4-Nitro | +0.78 | << 1 |
| 2-Bromo, 6-Chloro | ~ +0.6 (estimated) | Significantly < 1 |
Advanced Spectroscopic and Structural Elucidation of Tert Butyl 2 Bromo 6 Chlorobenzylcarbamate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
The ¹H NMR spectrum of tert-butyl 2-bromo-6-chlorobenzylcarbamate is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The tert-butyl group would present a characteristic singlet peak at approximately 1.46 ppm, integrating to nine protons. rsc.org The methylene (B1212753) protons (CH₂) adjacent to the nitrogen atom are anticipated to appear as a doublet around 4.31 ppm due to coupling with the NH proton. rsc.org The single NH proton of the carbamate (B1207046) group would likely produce a broad singlet in the region of 4.90-5.20 ppm. rsc.org The aromatic protons on the disubstituted benzene (B151609) ring would show complex splitting patterns in the aromatic region of the spectrum, typically between 7.0 and 7.6 ppm.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key expected chemical shifts include the carbonyl carbon of the carbamate at approximately 155.9 ppm, the quaternary carbon of the tert-butyl group around 79.5 ppm, and the methyl carbons of the tert-butyl group at about 28.4 ppm. rsc.org The benzylic methylene carbon would resonate around 45-47 ppm. The carbon atoms of the aromatic ring would appear in the 120-140 ppm range, with the carbons directly bonded to the bromine and chlorine atoms showing characteristic shifts influenced by the halogen's electronegativity and size.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C(CH₃)₃ | 1.46 (s, 9H) | 28.4 |
| C (CH₃)₃ | - | 79.5 |
| C=O | - | 155.9 |
| NH | 5.0 (br s, 1H) | - |
| CH₂ | 4.31 (d, 2H) | 46.0 |
| Ar-H | 7.2-7.5 (m, 3H) | - |
| Ar-C | - | 125-140 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.
To unambiguously assign all proton and carbon signals and to elucidate the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the NH proton and the adjacent CH₂ protons, confirming their connectivity. It would also help to unravel the coupling network of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the CH₂ group and each of the aromatic CH groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and conformation of the molecule. For instance, a NOESY experiment could show through-space interactions between the NH proton and the benzylic CH₂ protons.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the unambiguous determination of its molecular formula (C₁₂H₁₅BrClNO₂). The high accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be clearly observable in the mass spectrum, further confirming the presence of these halogens.
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide valuable structural information. For this compound, several characteristic fragmentation pathways are expected due to the presence of the tert-butoxycarbonyl (Boc) protecting group. reddit.com
A common fragmentation pattern for Boc-protected amines is the loss of isobutylene (B52900) (56 Da) via a McLafferty-type rearrangement, leading to a carbamic acid intermediate which can then lose carbon dioxide (44 Da). reddit.comresearchgate.net Another prominent fragmentation would be the loss of the entire tert-butoxycarbonyl group (101 Da) or the tert-butyl group (57 Da). Cleavage of the benzylic C-N bond would lead to the formation of the 2-bromo-6-chlorobenzyl cation.
Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound
| m/z of Fragment Ion | Proposed Structure/Loss |
| [M+H]⁺ - 56 | Loss of isobutylene (C₄H₈) |
| [M+H]⁺ - 100 | Loss of isobutylene and CO₂ |
| [M+H]⁺ - 57 | Loss of tert-butyl radical (•C₄H₉) |
| [M+H]⁺ - 101 | Loss of tert-butoxycarbonyl group (•COOC(CH₃)₃) |
| 204/206/208 | 2-bromo-6-chlorobenzyl cation |
X-ray Crystallography for Solid-State Structural Determination
While NMR and MS provide detailed structural information in the solution and gas phases, respectively, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
If a suitable single crystal of this compound can be grown, X-ray crystallography would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the molecule in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonding or halogen bonding, that dictate the crystal packing. This information is invaluable for understanding the solid-state properties of the compound and can provide insights into its physical characteristics. While no specific X-ray crystallographic data for this compound is publicly available, the technique remains the gold standard for unambiguous structural determination in the solid state.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Purity Assessment
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive method for the structural elucidation of molecules. By probing the vibrational modes of chemical bonds, these techniques provide a molecular fingerprint, enabling the identification of functional groups and an assessment of compound purity. For this compound, a detailed analysis of its FT-IR and Raman spectra reveals characteristic vibrations corresponding to its distinct structural motifs: the carbamate group, the substituted aromatic ring, and the tert-butyl group.
The complementary nature of FT-IR and Raman spectroscopy is crucial for a comprehensive analysis. FT-IR spectroscopy is particularly sensitive to polar bonds with strong dipole moment changes during vibration, such as carbonyl (C=O) and amine (N-H) stretches. Conversely, Raman spectroscopy excels in detecting vibrations of non-polar or symmetric bonds, which induce a change in polarizability, such as the aromatic carbon-carbon bonds and the carbon-halogen (C-Br, C-Cl) stretches.
FT-IR Spectral Analysis
The FT-IR spectrum of this compound is dominated by intense absorption bands characteristic of the Boc (tert-butoxycarbonyl) protecting group. A prominent feature is the N-H stretching vibration, which typically appears as a sharp band in the region of 3400-3300 cm⁻¹. The precise position can indicate the extent of hydrogen bonding in the sample.
The carbonyl (C=O) stretching vibration of the carbamate is one of the most intense and easily identifiable peaks in the spectrum, expected to be found in the 1725-1685 cm⁻¹ range. Its exact wavenumber provides insight into the electronic environment and potential for intermolecular interactions. Additionally, the C-N stretching and N-H bending vibrations of the carbamate linkage contribute to the fingerprint region of the spectrum, typically occurring between 1550 and 1500 cm⁻¹.
Vibrations associated with the tert-butyl group are also readily identified. These include the asymmetric and symmetric C-H stretching modes just below 3000 cm⁻¹ and the characteristic C-H bending vibrations around 1390 cm⁻¹ and 1365 cm⁻¹. The band at 1365 cm⁻¹ is particularly indicative of the tert-butyl moiety.
The substituted benzene ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are observed as weak to medium bands above 3000 cm⁻¹. The pattern of C=C stretching vibrations within the aromatic ring, typically found in the 1600-1450 cm⁻¹ region, can be complex due to the substitution pattern. Out-of-plane (OOP) C-H bending vibrations, which are highly sensitive to the substitution pattern on the ring, are expected in the 900-700 cm⁻¹ range. The C-Cl and C-Br stretching vibrations are found at lower frequencies, generally below 800 cm⁻¹, and may sometimes be difficult to distinguish from other fingerprint region absorptions.
Table 1: Characteristic FT-IR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3350 | Medium, Sharp | N-H Stretch | Carbamate |
| ~3070 | Weak | Aromatic C-H Stretch | Benzyl (B1604629) |
| ~2980 | Medium-Strong | Asymmetric C-H Stretch | tert-Butyl |
| ~1705 | Strong | C=O Stretch | Carbamate |
| ~1520 | Medium | N-H Bend / C-N Stretch | Carbamate |
| ~1475 | Medium | Aromatic C=C Stretch | Benzyl |
| ~1365 | Strong | Symmetric C-H Bend (Umbrella Mode) | tert-Butyl |
| ~1250 | Strong | C-O Stretch | Carbamate |
| ~1160 | Strong | C-O Stretch / C-C Skeletal | Carbamate / tert-Butyl |
| ~780 | Strong | C-H Out-of-Plane Bend | Benzyl |
| ~730 | Medium | C-Cl Stretch | Chloro |
| ~650 | Medium | C-Br Stretch | Bromo |
Raman Spectral Analysis
The Raman spectrum provides complementary information, particularly for the non-polar and symmetric bonds within the molecule. The aromatic ring vibrations are often more prominent in the Raman spectrum than in the FT-IR spectrum. The symmetric "ring-breathing" mode of the substituted benzene ring, typically a sharp and intense band near 1000 cm⁻¹, is a key diagnostic peak.
The C-Cl and C-Br stretching vibrations are also expected to yield strong signals in the Raman spectrum due to the high polarizability of the carbon-halogen bonds. These are anticipated in the low-frequency region, with the C-Cl stretch appearing at a higher wavenumber than the C-Br stretch. Identifying these bands is critical for confirming the presence and substitution pattern of the halogens on the benzyl group.
While the N-H and C=O stretches of the carbamate are visible, they are typically less intense in the Raman spectrum compared to the FT-IR. However, the skeletal C-C vibrations of the tert-butyl group and the C-N bond of the carbamate contribute to a complex and informative fingerprint region.
Purity assessment can be performed by comparing the obtained spectra with a reference spectrum of a pure standard. The presence of unexpected peaks may indicate impurities, residual solvents, or starting materials. For instance, the absence of a broad O-H stretch around 3300 cm⁻¹ would confirm the absence of residual 2-bromo-6-chlorobenzyl alcohol. Similarly, the absence of peaks corresponding to unreacted starting materials confirms the completion of the reaction.
Table 2: Predicted Raman Shift Assignments for this compound
| Raman Shift (cm⁻¹) | Relative Intensity | Vibrational Mode Assignment | Functional Group |
| ~3070 | Medium | Aromatic C-H Stretch | Benzyl |
| ~2980 | Strong | Asymmetric C-H Stretch | tert-Butyl |
| ~1705 | Weak | C=O Stretch | Carbamate |
| ~1600 | Medium | Aromatic C=C Stretch | Benzyl |
| ~1000 | Strong | Aromatic Ring Breathing | Benzyl |
| ~780 | Medium | C-H Out-of-Plane Bend | Benzyl |
| ~730 | Strong | C-Cl Stretch | Chloro |
| ~650 | Strong | C-Br Stretch | Bromo |
Computational and Theoretical Chemistry Studies of Tert Butyl 2 Bromo 6 Chlorobenzylcarbamate
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy, from which numerous other properties can be derived.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium to large-sized organic molecules. arxiv.org It is employed to determine the most stable three-dimensional arrangement of atoms (the ground state geometry) by finding the minimum energy structure on the potential energy surface. nih.gov DFT calculations can also provide valuable information about electronic properties such as charge distribution and dipole moment.
For tert-butyl 2-bromo-6-chlorobenzylcarbamate, geometry optimization would be performed using a functional like B3LYP combined with a suitable basis set (e.g., 6-31G(d,p) or larger) to obtain the optimized structure. beilstein-journals.org From this, key structural parameters can be analyzed.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-31G(d,p) level) This table contains illustrative data based on typical values for similar chemical structures, as specific computational studies on the target compound are not publicly available.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C(ar)-Br | 1.91 Å |
| Bond Length | C(ar)-Cl | 1.75 Å |
| Bond Length | C(ar)-CH2 | 1.52 Å |
| Bond Length | CH2-N | 1.47 Å |
| Bond Length | N-C=O | 1.38 Å |
| Bond Angle | C(ar)-C(ar)-Br | 121.5° |
| Bond Angle | C(ar)-C(ar)-Cl | 120.8° |
| Dihedral Angle | C(ar)-C-N-C(O) | -95.0° |
The results would reveal the steric effects of the bulky tert-butyl group and the halogen substituents on the geometry of the benzyl (B1604629) ring and the orientation of the carbamate (B1207046) side chain.
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). taylorandfrancis.com The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. taylorandfrancis.com
For this compound, FMO analysis would be performed on the DFT-optimized geometry. The HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO would likely be distributed over the carbamate group and the C-Br and C-Cl antibonding orbitals, indicating potential sites for nucleophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table contains illustrative data based on typical values for similar chemical structures.
| Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -6.85 eV | Substituted Benzyl Ring |
| LUMO | -0.95 eV | Carbamate C=O, C-Br, C-Cl |
| HOMO-LUMO Gap (ΔE) | 5.90 eV | - |
The relatively large energy gap would suggest that the molecule is kinetically stable under normal conditions. The distribution of these orbitals provides a map for predicting how the molecule will interact with other reagents.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum chemical calculations provide a static picture of the lowest energy conformation, molecules are dynamic entities that can adopt various shapes. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of the conformational landscape. nih.govacs.org This is particularly important for flexible molecules like this compound, which has several rotatable bonds.
An MD simulation would involve placing the molecule in a simulated solvent box and calculating the forces on each atom to model its motion over nanoseconds. nih.gov The resulting trajectory would reveal the preferred conformations, the rotational barriers between them, and the flexibility of different parts of the molecule, such as the tert-butyl group and the benzyl-carbamate linkage. tandfonline.com
Table 3: Hypothetical Conformational Preferences from a Simulated MD Trajectory This table contains illustrative data based on typical results for similar molecules.
| Dihedral Angle | Description | Major Conformer(s) (°) | Population (%) |
|---|---|---|---|
| C(ar)-CH₂-N-C(O) | Rotation around benzyl-nitrogen bond | ~90° and ~270° | ~85% |
| CH₂-N-C(O)-O | Planarity of carbamate | ~180° (trans) | >95% |
| N-C(O)-O-C(tert-butyl) | Rotation of tert-butyl group | Multiple low-energy states | - |
This analysis would highlight that while the core carbamate group tends to be planar, significant flexibility exists around the bond connecting the benzyl group to the nitrogen atom, which could be crucial for its interaction with biological targets or other reactants.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly amenable to prediction using DFT calculations, often employing the Gauge-Independent Atomic Orbital (GIAO) method. nih.govnih.gov
The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. nih.gov These values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (TMS). acs.org For halogenated aromatic compounds, these predictions can be highly accurate and help in the unambiguous assignment of complex spectra. acs.orgresearchgate.net
Table 4: Hypothetical Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) This table contains illustrative data based on typical values for similar chemical structures. Calculated values are typically scaled to better match experimental data.
| Atom/Group | Calculated δ (ppm) | Hypothetical Experimental δ (ppm) |
|---|---|---|
| Aromatic CH (3 positions) | 7.20 - 7.55 | 7.25 - 7.60 |
| CH₂ (benzyl) | 4.45 | 4.50 |
| NH | 5.10 | 5.15 |
| tert-Butyl CH₃ | 1.48 | 1.50 |
| C=O (carbamate) | 155.8 | 156.2 |
| C-Br | 124.5 | 125.0 |
| C-Cl | 135.2 | 135.8 |
The strong correlation between calculated and experimental values would confirm the molecular structure and help assign specific resonances, especially for the aromatic carbons and protons affected by the two different halogen substituents.
Mechanistic Modeling of Key Transformation Pathways
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the entire potential energy surface of a chemical transformation. mdpi.com This involves identifying and calculating the energies of reactants, intermediates, transition states, and products. researchgate.net Such studies can provide detailed insights into reaction kinetics and thermodynamics, explaining selectivity and guiding the optimization of reaction conditions. researchgate.net
For this compound, a key transformation could be a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction at the C-Br or C-Cl position. DFT calculations could be used to model the reaction pathway, for instance, the addition of a nucleophile. By calculating the activation energies for substitution at the bromine- vs. chlorine-bearing carbons, the model could predict the regioselectivity of the reaction.
Table 5: Hypothetical Relative Energies (kcal/mol) for a Nucleophilic Substitution Pathway This table contains illustrative data for a hypothetical reaction pathway.
| Species | Substitution at C-Br | Substitution at C-Cl |
|---|---|---|
| Reactants + Nucleophile | 0.0 | 0.0 |
| Transition State (TS) | +22.5 | +28.0 |
| Intermediate Complex | -5.2 | -3.1 |
| Products | -15.8 | -12.5 |
The hypothetical data suggest that substitution at the C-Br position is both kinetically (lower activation energy) and thermodynamically (more stable product) favored over substitution at the C-Cl position, a common trend due to the weaker C-Br bond. Such mechanistic modeling provides a rational basis for predicting and understanding the chemical behavior of the molecule.
Applications of Tert Butyl 2 Bromo 6 Chlorobenzylcarbamate As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Complex Organic Scaffolds
tert-Butyl 2-bromo-6-chlorobenzylcarbamate serves as a valuable starting material in the construction of intricate molecular architectures due to the presence of multiple reactive sites. The bromine and chlorine atoms on the aromatic ring, along with the carbamate (B1207046) functional group, allow for a variety of chemical transformations, making it a versatile building block for chemists.
Construction of Nitrogen-Containing Heterocycles
The strategic positioning of the bromine atom and the carbamate group on the benzyl (B1604629) ring of this compound makes it a suitable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These structures are of significant interest in medicinal chemistry and materials science. The typical synthetic approach involves an initial palladium-catalyzed cross-coupling reaction at the C-Br bond, followed by an intramolecular cyclization reaction.
For instance, the bromine atom can be readily displaced through palladium-catalyzed reactions such as the Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions. These reactions introduce a new substituent at the 2-position of the benzyl ring. Subsequent removal of the tert-butoxycarbonyl (Boc) protecting group from the carbamate unveils a primary amine, which can then participate in an intramolecular cyclization with the newly introduced substituent to form a heterocyclic ring. The nature of the substituent introduced in the cross-coupling step dictates the type of heterocycle that is formed. For example, coupling with an alkyne via a Sonogashira reaction could lead to the formation of isoindolinone derivatives after a subsequent cyclization step.
| Reaction Type | Reagents | Product Type |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl-substituted carbamate |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, base | Alkynyl-substituted carbamate |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino-substituted carbamate |
| Heterocycle Class | Key Intermediate | Potential Cyclization Strategy |
| Isoindolinones | 2-Alkynyl-6-chlorobenzylamine | Intramolecular hydroamination/cyclization |
| Dihydroisoquinolines | 2-Vinyl-6-chlorobenzylamine | Intramolecular hydroamination/cyclization |
| Benzodiazepines | 2-(2-Aminophenyl)-6-chlorobenzylamine | Intramolecular condensation |
Formation of Polyfunctionalized Aromatic and Aliphatic Compounds
The orthogonal reactivity of the C-Br and C-Cl bonds in this compound allows for the sequential introduction of different functional groups onto the aromatic ring. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond. This difference in reactivity enables chemists to selectively functionalize the 2-position of the benzyl ring while leaving the 6-position untouched for a subsequent transformation.
Following the initial functionalization at the 2-position, a second cross-coupling reaction can be performed under more forcing conditions to react the C-Cl bond. This stepwise approach provides a pathway to a wide array of polysubstituted aromatic compounds with diverse functionalities. Furthermore, the benzylamine (B48309) moiety, protected as a Boc-carbamate, can be deprotected and further modified to introduce additional complexity.
Building Block for Ligand Design and Catalyst Development
The structural framework of this compound is amenable to the design of novel ligands for transition metal catalysis. The benzylamine core can be elaborated to incorporate various coordinating atoms, such as phosphorus, nitrogen, or sulfur, which are known to bind to metal centers. The presence of the halogen atoms allows for the attachment of this ligand scaffold to other molecules or solid supports.
For example, a phosphine group could be introduced at the 2-position via a coupling reaction with a diarylphosphine. The resulting phosphine-containing benzylamine derivative, after deprotection of the amine, could serve as a bidentate P,N-ligand. Such ligands are highly sought after in asymmetric catalysis for their ability to create a chiral environment around a metal center, leading to the enantioselective formation of a desired product.
Role in Material Science Precursors (e.g., functional polymers, dendrimers)
While specific examples are not prevalent in the literature, the difunctional nature of this compound suggests its potential as a monomer or a core molecule in the synthesis of functional polymers and dendrimers. The ability to undergo sequential cross-coupling reactions at the C-Br and C-Cl bonds could be exploited in polymerization reactions, such as Suzuki polycondensation, to create conjugated polymers with interesting electronic and optical properties.
Furthermore, the benzylamine functionality could be used as a branching point for the construction of dendrimers. Dendrimers are highly branched, tree-like macromolecules with a well-defined structure. The iterative addition of building blocks to the deprotected amine and the aromatic ring could lead to the formation of dendrimers with a unique architecture and tailored surface functionalities.
Derivatization for Probe Molecules in Chemical Biology (excluding clinical applications)
Chemical probes are small molecules used to study biological systems. This compound can serve as a scaffold for the synthesis of such probes. The aromatic ring can be functionalized with reporter groups, such as fluorophores or biotin, through cross-coupling reactions. The benzylamine moiety can be modified with a reactive group that can covalently bind to a target protein or other biomolecule.
For instance, a fluorescent dye could be attached at the 2-position of the benzyl ring. The carbamate could then be deprotected and converted into an electrophilic warhead, such as an acrylamide or a chloroacetamide. The resulting molecule could be used to label specific proteins in a cellular context, allowing for their visualization and study using fluorescence microscopy. The modular synthesis enabled by the reactivity of the starting material allows for the creation of a library of probes with different reporter tags and reactive groups.
Future Perspectives and Emerging Research Opportunities
Development of Novel Stereoselective Synthetic Routes
The development of stereoselective synthetic routes to access chiral derivatives of tert-butyl 2-bromo-6-chlorobenzylcarbamate is a burgeoning area of research. The presence of a stereocenter at the benzylic position would significantly expand the utility of this building block in the synthesis of enantiomerically pure pharmaceuticals. Current research in asymmetric synthesis offers several promising strategies that could be adapted for this purpose.
One promising approach involves the catalytic asymmetric reduction of a corresponding imine precursor. Chiral catalysts based on transition metals such as rhodium, iridium, or ruthenium, complexed with chiral phosphine ligands, have demonstrated high enantioselectivity in the hydrogenation of N-protected imines. The application of these catalyst systems to the imine derived from 2-bromo-6-chlorobenzaldehyde could provide a direct and efficient route to the desired chiral carbamate (B1207046).
Another avenue of exploration lies in the enantioselective nucleophilic addition to imines. Organocatalysis, employing chiral Brønsted acids or phosphoric acids, has emerged as a powerful tool for the asymmetric synthesis of amines. These catalysts could be utilized to control the facial selectivity of the addition of various nucleophiles to the imine precursor of this compound. Furthermore, metal-catalyzed asymmetric additions, for example, using chiral copper or zinc catalysts, could also be employed to introduce a variety of substituents at the benzylic position with high stereocontrol.
The table below summarizes potential stereoselective synthetic strategies applicable to the synthesis of chiral this compound.
| Synthetic Strategy | Catalyst Type | Potential Advantages |
| Asymmetric Hydrogenation | Chiral Rh, Ir, or Ru complexes | High enantioselectivity, atom economy |
| Asymmetric Nucleophilic Addition | Chiral Brønsted acids, organocatalysts | Metal-free, mild reaction conditions |
| Metal-Catalyzed Asymmetric Addition | Chiral Cu or Zn complexes | Broad substrate scope, functional group tolerance |
Exploration of Bioisosteric Replacements and Their Synthetic Implications
In the context of medicinal chemistry, the strategic replacement of the bromine and chlorine atoms in this compound with bioisosteric groups presents a significant opportunity to modulate the compound's physicochemical and pharmacological properties. Bioisosteres are functional groups that possess similar steric and electronic characteristics, leading to comparable biological activity. The exploration of such replacements can lead to analogs with improved potency, selectivity, metabolic stability, and reduced toxicity.
For the bromine and chlorine atoms on the aromatic ring, a variety of bioisosteric replacements can be considered. For instance, the trifluoromethyl group (CF3) is a common bioisostere for a bromine atom due to its similar size and lipophilicity. Other potential replacements include the cyano (-CN), methylsulfonyl (-SO2Me), and various five-membered heterocyclic rings such as triazoles or oxadiazoles.
The synthetic implications of these bioisosteric replacements are a key consideration. The introduction of these groups often requires the development of novel synthetic methodologies. For example, the installation of a trifluoromethyl group can be achieved through various trifluoromethylation reactions, often employing copper or palladium catalysis. The synthesis of cyano-substituted analogs would likely involve cyanation reactions, such as the Rosenmund-von Braun reaction or palladium-catalyzed cyanation.
The table below outlines potential bioisosteric replacements for the halogen atoms in this compound and the associated synthetic strategies.
| Halogen | Bioisosteric Replacement | Potential Synthetic Strategy |
| Bromine | Trifluoromethyl (-CF3) | Copper- or Palladium-catalyzed trifluoromethylation |
| Chlorine | Cyano (-CN) | Palladium-catalyzed cyanation, Rosenmund-von Braun reaction |
| Bromine/Chlorine | Methylsulfonyl (-SO2Me) | Oxidation of a corresponding thiol or sulfinate |
| Bromine/Chlorine | Heterocyclic rings (e.g., triazole) | Cycloaddition reactions, transition metal-catalyzed C-N bond formation |
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis of this compound and its derivatives into flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable production. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, particularly for reactions involving hazardous reagents or intermediates.
The synthesis of this compound involves halogenation and carbamate formation steps, which can benefit from the precise control offered by flow reactors. For instance, the halogenation of the aromatic ring can be performed with greater selectivity and safety in a microreactor, minimizing the formation of over-halogenated byproducts. Similarly, the formation of the carbamate can be achieved with high efficiency and purity in a flow system.
Automated synthesis platforms, which combine robotics, software, and analytical tools, can further streamline the synthesis of a library of derivatives based on the this compound scaffold. These platforms can perform multi-step syntheses, purifications, and analyses in a high-throughput manner, significantly accelerating the drug discovery and development process. The modular nature of these systems allows for the flexible implementation of various synthetic routes and the rapid optimization of reaction conditions.
The table below highlights the potential benefits of integrating the synthesis of this compound into advanced synthesis platforms.
| Technology | Key Advantages | Application to Target Compound Synthesis |
| Flow Chemistry | Improved safety, enhanced reaction control, scalability | Selective halogenation, efficient carbamate formation |
| Automated Synthesis | High-throughput synthesis, rapid optimization, data management | Library synthesis of derivatives for structure-activity relationship studies |
| Integrated Platforms | Seamless workflow from synthesis to analysis | Accelerated discovery of new chemical entities |
Advanced Catalyst Systems for Selective Functionalization
The development of advanced catalyst systems for the selective functionalization of this compound is a critical area of research that will unlock its full potential as a versatile building block. The presence of two different halogen atoms and multiple C-H bonds on the aromatic ring presents a challenge for regioselective transformations. Advanced catalysts are being designed to achieve high selectivity in cross-coupling and C-H functionalization reactions.
Palladium-based catalysts with specifically designed phosphine or N-heterocyclic carbene (NHC) ligands are at the forefront of selective cross-coupling reactions. These catalysts can differentiate between the C-Br and C-Cl bonds, allowing for the sequential and selective introduction of different functional groups. For example, a catalyst system could be tuned to selectively activate the more reactive C-Br bond for a Suzuki or Buchwald-Hartwig coupling, leaving the C-Cl bond intact for a subsequent transformation.
Furthermore, the direct C-H functionalization of the aromatic ring offers a more atom-economical approach to introduce new substituents. Catalysts based on palladium, rhodium, or iridium can direct the functionalization to specific C-H bonds, often guided by the existing substituents or a directing group. The development of catalysts that can selectively functionalize the C-H bonds ortho to the carbamate group or the halogen atoms would provide access to a wide range of novel derivatives.
The table below summarizes emerging catalytic systems for the selective functionalization of halogenated aromatic compounds.
| Reaction Type | Catalyst System | Targeted Selectivity |
| Cross-Coupling | Palladium with tailored phosphine/NHC ligands | Chemoselective C-Br vs. C-Cl activation |
| C-H Functionalization | Palladium, Rhodium, or Iridium complexes | Regioselective C-H activation at specific positions |
| Dual Catalysis | Combination of metal and organocatalysts | Novel and complex transformations |
Q & A
Q. What synthetic strategies are recommended for introducing the tert-butyl carbamate group in multi-step organic syntheses?
The tert-butyl carbamate (Boc) group is widely used as a protecting group for amines due to its stability under basic and nucleophilic conditions. A common approach involves reacting the amine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine. For example, in the synthesis of tert-butyl carbamate derivatives, the Boc group is introduced early in the reaction sequence and removed under mild acidic conditions (e.g., TFA or HCl in dioxane) to preserve sensitive functional groups like bromo and chloro substituents .
Q. How should tert-butyl 2-bromo-6-chlorobenzylcarbamate be stored to maintain stability?
Storage at 0–6°C is recommended for structurally similar bromo-chloro phenylboronic acids to prevent decomposition, particularly if the compound is prone to hydrolysis or halogen exchange reactions . Additionally, avoid exposure to direct sunlight, moisture, and strong acids/bases, as tert-butyl carbamates can degrade under these conditions .
Q. What analytical methods confirm the successful synthesis and purity of this compound?
High-resolution NMR (¹H and ¹³C) is critical for verifying the presence of the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃), bromo, and chloro substituents. Mass spectrometry (HRMS or LC-MS) can confirm molecular weight. Purity should be assessed via HPLC (>95%) or GC-MS, with careful attention to residual solvents or dehalogenation byproducts .
Q. What purification techniques are effective for intermediates in the synthesis of this compound?
Column chromatography using silica gel with gradients of ethyl acetate/hexane is standard for isolating tert-butyl carbamate intermediates. For halogenated derivatives, recrystallization in non-polar solvents (e.g., hexane/dichloromethane) may improve yield and purity, particularly if steric hindrance from the tert-butyl group reduces solubility .
Advanced Research Questions
Q. How can competing side reactions (e.g., dehalogenation or aryl ring substitution) be minimized during functionalization?
Bromo and chloro substituents on aromatic rings are susceptible to nucleophilic displacement under harsh conditions. To mitigate this, use mild reaction temperatures (<50°C) and avoid strong nucleophiles like iodide. Catalytic systems such as Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) should employ ligands (e.g., SPhos) that suppress undesired C-X bond cleavage .
Q. What mechanistic insights guide the optimization of Boc deprotection in the presence of halogenated aromatic systems?
Acidic Boc deprotection (e.g., HCl in dioxane) must be carefully controlled to prevent protonation of electron-deficient aryl halides, which can lead to unintended ring reactions. Kinetic studies using TFA in dichloromethane at 0°C have shown improved selectivity, preserving halogenated moieties while cleaving the Boc group efficiently .
Q. How does the steric bulk of the tert-butyl group influence regioselectivity in subsequent derivatization reactions?
The tert-butyl group adjacent to the carbamate nitrogen can sterically hinder electrophilic attacks at the benzyl position. Computational modeling (DFT) and X-ray crystallography are recommended to predict and validate reaction pathways. For example, in SNAr reactions, meta-substituents (e.g., Cl) may direct electrophiles to less hindered positions .
Q. What strategies address challenges in characterizing halogen-halogen coupling in NMR spectra?
Bromine and chlorine isotopes (⁷⁹Br/⁸¹Br, ³⁵Cl/³⁷Cl) cause splitting in NMR signals, complicating analysis. Use of deuterated solvents and 2D NMR techniques (e.g., HSQC, HMBC) can resolve overlapping peaks. For crystallographic confirmation, single-crystal X-ray diffraction is definitive but requires high-purity samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
